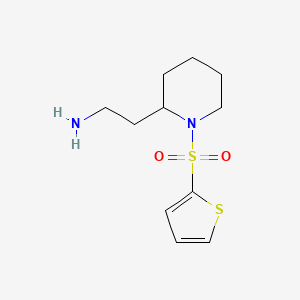

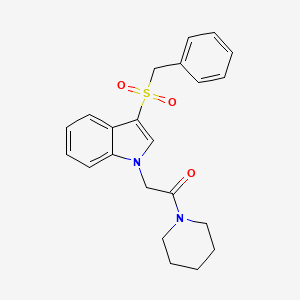

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .Molecular Structure Analysis

The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .Chemical Reactions Analysis

The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The reaction was easily monitored by UV changes before and after the reaction .Applications De Recherche Scientifique

Anticancer Activity

Researchers have synthesized various derivatives and compounds involving thiophenylsulfonyl and piperidinyl ethanamine moieties, evaluating their potential as anticancer agents. For example, Kumar et al. (2013) demonstrated efficient synthesis of piperazine-2,6-dione derivatives with good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar, Roy, Sondhi, & Kumar, 2013). Similarly, Al-Said et al. (2011) reported the synthesis of novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety showing significant anti-breast cancer activity (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including derivatives of piperidinyl ethanamine, on mild steel in acidic conditions. Their findings reveal that such complexes offer promising avenues for protecting metal surfaces against corrosion, linking inorganic chemistry and materials engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).

Inhibitors and Substrates in Chemical Syntheses

Warad et al. (2020) synthesized Schiff bases from 2-(piperidin-4-yl)ethanamine, demonstrating their potential as pancreatic lipase inhibitors, alongside evaluations of their antioxidant, antibacterial, and molecular docking properties. This highlights the multifaceted applications of such compounds in medicinal chemistry and enzyme inhibition (Warad, Ali, Al Ali, Jaradat, Hussein, Abdallah, Al‐Zaqri, Alsalme, & Alharthi, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S2/c12-7-6-10-4-1-2-8-13(10)17(14,15)11-5-3-9-16-11/h3,5,9-10H,1-2,4,6-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDKNRUFDGPBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2725929.png)

![3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2725930.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one](/img/structure/B2725936.png)

![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)

![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)

![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)

![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)